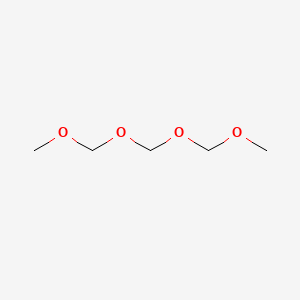
2,4,6,8-Tetraoxanonane
Vue d'ensemble
Description
2,4,6,8-Tetraoxanonane is a chemical compound with the molecular formula C5H12O4 . It has a molecular weight of 136.15 . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 2,4,6,8-Tetraoxanonane includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 20 bonds. There are 8 non-H bonds, 6 rotatable bonds, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis
2,4,6,8-Tetraoxanonane is a colorless to yellow liquid . It has a molecular weight of 136.15 . The density of 2,4,6,8-Tetraoxanonane is 1.0242 g/cm3 at 25 °C .Applications De Recherche Scientifique
Chemosensor Development : A study by Bolletta et al. (1999) developed a water-soluble chemosensor system for sensing Cu2+ and Ni2+ cations. This system utilized a dioxo-tetramine ligand attached to a RuII(bipy)3 unit, capable of strong quenching of fluorescence upon metal cation coordination, making it effective for detecting these metals at very low concentrations (Bolletta et al., 1999).
Photocatalytic Transformations : Shang et al. (2019) highlighted the use of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in organophotocatalysis. This compound, a donor-acceptor fluorophore, has shown remarkable capabilities as a metal-free photocatalyst in various organic reactions, demonstrating the potential of similar compounds in photocatalytic applications (Shang et al., 2019).
Liquid-Liquid Equilibrium Studies : Research by Schmitz et al. (2016) investigated the liquid-liquid equilibrium in mixtures containing 2,4,6,8-tetraoxanonane and its relevance in solvents for carbon dioxide absorption. This study is crucial for understanding the applications of such compounds in environmental chemistry and fuel technology (Schmitz et al., 2016).
Antimalarial Drug Synthesis : Iskra et al. (2003) explored the synthesis of 1,2,4,5-tetraoxanes, which are potent antimalarial drugs. Their research contributed to the development of new methodologies for synthesizing these important medical compounds (Iskra et al., 2003).
Electrocatalytic and Sensing Properties : A study by Günay et al. (2018) on novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines emphasized their electrocatalytic properties for oxygen reduction and their potential in sensing volatile organic compounds (Günay et al., 2018).
Pollutant Formation in Material Combustion : Ortuño et al. (2014) examined the formation of brominated pollutants, including 2,4,6,8-TeBDF, during the combustion of brominated flame retardants, providing insight into environmental impacts of such materials (Ortuño et al., 2014).
Safety And Hazards
The safety information for 2,4,6,8-Tetraoxanonane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propriétés
IUPAC Name |
methoxy(methoxymethoxymethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENPQBYHWPGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709264 | |
| Record name | 2,4,6,8-Tetraoxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Tetraoxanonane | |
CAS RN |
13353-03-2 | |
| Record name | 2,4,6,8-Tetraoxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



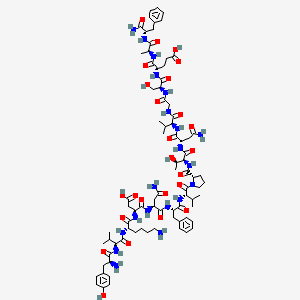
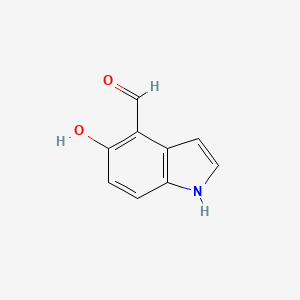
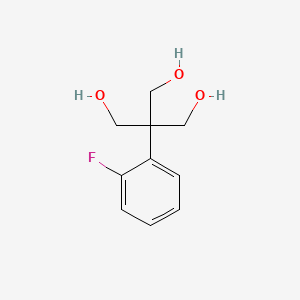

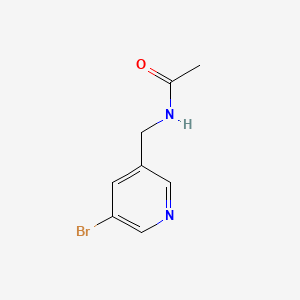
![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)
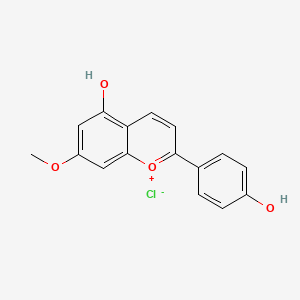
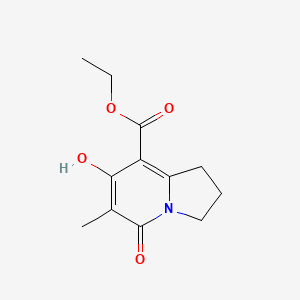
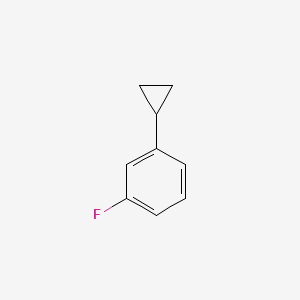
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)